1,1'-Carbonyldiimidazole

Übersicht

Beschreibung

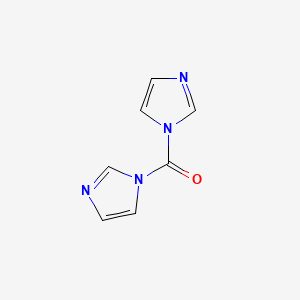

1,1'-Carbonyldiimidazole (CDI) is a versatile coupling agent with the molecular formula C₇H₆N₄O and a molecular weight of 162.152 g/mol . It is a white crystalline solid that reacts readily with nucleophiles such as amines, alcohols, and carboxylic acids to form ureas, carbamates, and activated esters, respectively . CDI is highly reactive due to the electron-withdrawing imidazole groups, which stabilize the carbonyl intermediate during reactions. Its applications span organic synthesis, peptide chemistry, and pharmaceutical development, where it serves as a safer alternative to toxic reagents like phosgene . CDI’s hydrolysis by-products (imidazole and CO₂) are water-soluble and non-toxic, simplifying purification compared to other coupling agents .

Wirkmechanismus

Target of Action

The primary targets of 1,1’-Carbonyldiimidazole (CDI) are various functional groups in organic compounds, including -COOH, -NH2, and -OH . These functional groups are present in a wide range of molecules such as carboxylic acids, amines, and alcohols . CDI is often used for the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis .

Mode of Action

CDI acts as an acylating agent, facilitating the conversion of amines into amides, carbamates, ureas, and the conversion of alcohols into esters . The formation of amide is promoted by CDI . Although the reactivity of CDI is less than acid chlorides, it is more easily handled and avoids the use of thionyl chloride in acid chloride formation, which can cause side reactions .

Biochemical Pathways

CDI is involved in the formation of peptide bonds, with CO2 formation as a driving force . It is also used in the activation of malonic acid derivatives to prepare carbonyl imidazoles by mild decarboxylation .

Result of Action

The result of CDI’s action is the formation of a wide range of molecules, including amides, carbamates, ureas, and esters . For example, it can convert alcohols directly to N-alkylated imidazoles . It also enables the synthesis of an incredibly wide scope of molecules presenting exceptional complexity .

Action Environment

CDI is sensitive to moisture and reacts readily with H2O to evolve CO2 . It is often used under anhydrous conditions . CDI is safe and versatile, easy to handle, and can be used in solvent-free processes, making it an eco-friendly reagent . It has been shown to react efficiently under ball-milling conditions .

Biochemische Analyse

Biochemical Properties

1,1’-Carbonyldiimidazole plays a significant role in biochemical reactions. It is mainly employed to convert amines into amides, carbamates, and ureas . It can also be used to convert alcohols into esters . The compound interacts with various biomolecules such as carboxylic acids, amines, and alcohols, and the nature of these interactions is primarily through the formation of bonds during the synthesis of peptides and other organic compounds .

Molecular Mechanism

The molecular mechanism of action of 1,1’-Carbonyldiimidazole involves its reaction with carboxylic acids to produce acyl imidazoles, which then readily react with amines to create amides . This process is often used in the formation of peptide bonds, with the release of carbon dioxide as a driving force .

Temporal Effects in Laboratory Settings

In laboratory settings, 1,1’-Carbonyldiimidazole has been shown to react efficiently with a wide range of molecules under ball-milling conditions . This approach provides a vast array of products in an efficient, fast, and green manner

Biologische Aktivität

1,1'-Carbonyldiimidazole (CDI) is a versatile organic compound widely utilized in organic synthesis, particularly in the formation of amides and esters. Its biological activity has garnered attention due to its potential applications in medicinal chemistry, particularly as a coupling agent in peptide synthesis and as a precursor for various biologically active compounds.

CDI is characterized by its highly reactive acylimidazole groups, which facilitate the transfer of carbonyl moieties to nucleophiles such as amines and alcohols. The mechanism typically involves the formation of an intermediate that subsequently reacts with a nucleophile to yield the desired product. This reactivity underpins its utility in synthesizing compounds with biological significance.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds synthesized using CDI. For instance, a study synthesized coumarin-3-carboxamide derivatives using CDI and evaluated their antimicrobial activities against various bacterial strains. Among these derivatives, certain compounds exhibited notable inhibition against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa). The most active compound demonstrated effective minimum inhibitory concentration (MIC) values, suggesting its potential as a lead molecule for developing new antibacterial agents .

Mechanochemical Synthesis

CDI has been employed in mechanochemical methods for synthesizing carbamates, which are significant in medicinal chemistry. This eco-friendly approach enhances the reactivity of substrates under mild conditions, allowing for efficient synthesis without the need for solvents. The mechanochemical reactions utilizing CDI have shown promise in producing various biologically relevant compounds while minimizing environmental impact .

Case Study 1: CDI-Mediated Transformation of Allomaltol Derivatives

A novel reaction involving allomaltol derivatives with CDI was explored, leading to the formation of substituted 3-acetyltetronic acids. The study revealed that CDI facilitates cyclization reactions under specific conditions, resulting in biologically interesting compounds with potential pharmacological activities .

| Compound Type | Reaction Type | Key Findings |

|---|---|---|

| Allomaltol Derivatives | Transformation | Formation of 3-acetyltetronic acids; key intermediates identified through X-ray analysis. |

Case Study 2: Antimicrobial Screening

In another investigation, various coumarin derivatives synthesized via CDI were screened for antimicrobial activity. The study indicated that while some compounds displayed significant antibacterial properties, none showed antifungal activity against tested strains. This highlights the selective nature of CDI-derived compounds in targeting specific pathogens .

| Compound | Activity Against | MIC Value |

|---|---|---|

| Compound 28 | Gram-positive bacteria | Notable inhibition |

| Compound 28 | Gram-negative bacteria | Notable inhibition |

| Various Coumarins | Fungi | No activity |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Mechanochemical Synthesis of Carbamates

CDI has been effectively used as an eco-friendly acylation agent in the mechanochemical synthesis of carbamates. A study demonstrated that using CDI in a vibrational ball-mill allowed for the efficient preparation of N-methyl-O-benzyl carbamate under mild conditions without the need for harmful solvents. This method showed significant improvements in reaction times and yields compared to traditional solution-based methods . The reaction scope included various alcohols and amines, highlighting CDI's versatility as a reagent.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Carbamate Synthesis | Vibrational ball-mill, 30 Hz | 76% |

| N,O-Dibenzyl Carbamate | One-pot reaction with CDI | Variable |

Transformation of Allomaltol

CDI has also been applied in the transformation of allomaltol-containing hydrazides into substituted 3-acetyltetronic acids. This reaction involved the formation of key intermediates that were confirmed through X-ray analysis, showcasing CDI's role in facilitating complex organic transformations .

Pharmaceutical Applications

Synthesis of Antimicrobial Agents

In medicinal chemistry, CDI is employed to synthesize various antimicrobial compounds. A notable study involved the synthesis of coumarin-3-carboxamide derivatives using CDI, which were evaluated for their antibacterial and antifungal activities. Among the synthesized compounds, some exhibited significant inhibition against multiple strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This highlights CDI's utility in developing new antibacterial agents.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| Compound 28 | Gram-positive and Gram-negative bacteria | Not specified |

Biosensor Technology

Development of Aptasensors

Recent advancements have seen CDI used in biosensor technology, particularly in the construction of aptasensors for detecting allergens like β-lactoglobulin. A novel hybrid nanoflower composed of copper and CDI was synthesized to enhance the sensitivity and specificity of these sensors. The unique properties of CDI facilitated strong interactions with biomolecules, making it an effective linker in biosensor applications .

Protein Purification

CDI has been utilized to activate matrices for protein purification processes. By coupling various ligands to porous polymeric gels via CDI activation, researchers have improved the efficiency of affinity chromatography techniques. This application is crucial for isolating specific proteins from complex mixtures, enhancing the overall yield and purity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling CDI in laboratory settings?

CDI is classified as hazardous (GHS "Danger") due to risks of skin/eye damage, reproductive toxicity, and acute oral toxicity . Methodological precautions include:

- Engineering controls : Use fume hoods and ventilation systems to minimize inhalation exposure.

- Personal protective equipment (PPE) : Wear chemically resistant gloves (EN374 standard), safety goggles with side shields, and long-sleeved lab coats .

- Storage : Keep in airtight containers at 2–8°C to prevent moisture-induced decomposition .

Q. How is CDI typically employed in peptide synthesis?

CDI activates carboxylic acids to form reactive acyl imidazolides, enabling efficient amide bond formation without racemization. A standard protocol involves:

- Dissolving CDI (1.1 equivalents) in anhydrous THF or dichloromethane.

- Adding the carboxylic acid at 0–25°C, followed by stirring for 1–2 hours.

- Introducing the amine nucleophile to the intermediate, yielding the desired peptide . This method avoids toxic byproducts (e.g., from carbodiimides) and is ideal for sensitive substrates .

Q. What solvents and conditions optimize CDI-mediated reactions?

CDI requires anhydrous, polar aprotic solvents (e.g., THF, DMF, or CH₂Cl₂) to maintain reactivity. Key parameters:

- Temperature : 0–30°C for activation; elevated temperatures (e.g., 60°C) may accelerate coupling but risk side reactions .

- Moisture control : Traces of water hydrolyze CDI to CO₂ and imidazole, reducing yield. Use molecular sieves or inert atmospheres .

Advanced Research Questions

Q. How can CDI be used to synthesize functionalized polymers for drug delivery systems?

CDI enables covalent grafting of polyethylene glycol (PEG) to chitosan, enhancing biocompatibility. A validated protocol includes:

- Step 1 : Activate mPEG with CDI in THF at 30°C for 4 hours.

- Step 2 : React the CDI-PEG intermediate with chitosan’s primary amines under mild basic conditions (pH 8–9).

- Characterization : Confirm grafting via FT-IR (C=O stretch at 1650 cm⁻¹) and ¹H-NMR (PEG methylene signals at δ 3.6 ppm) . This method produces stealth nanoparticles with prolonged circulation times .

Q. What mechanistic insights explain substituent-dependent outcomes in CDI-mediated acylations?

Steric and electronic effects of substituents influence reaction pathways:

- Electron-deficient amines (e.g., anilines): Prolonged reaction times due to reduced nucleophilicity.

- Bulky substrates : Prefer CDI over bulkier coupling agents (e.g., DCC) due to lower steric hindrance .

- Competing reactions : CDI can form urea byproducts with primary amines if stoichiometry exceeds 1:1 . Kinetic studies using ¹³C-NMR or in-situ IR spectroscopy are recommended for pathway analysis .

Q. How can discrepancies in reported CDI melting points (103–122°C) be resolved experimentally?

Variations arise from purity and measurement techniques:

- High-purity CDI (>99%): Melts sharply at 117–122°C .

- Technical-grade CDI (80–90%): Broader ranges (103–120°C) due to imidazole impurities .

- Method : Use differential scanning calorimetry (DSC) at 5°C/min under nitrogen. Compare with HPLC purity data .

Q. Troubleshooting and Data Contradictions

Q. Why do some CDI-mediated reactions yield low coupling efficiency despite stoichiometric excess?

Common issues and solutions:

- Moisture contamination : Test solvent dryness via Karl Fischer titration; re-distill THF over Na/benzophenone.

- Side reactions : Add a catalytic base (e.g., DMAP) to suppress urea formation .

- Substrate compatibility : Avoid alcohols or thiols, which react irreversibly with CDI .

Q. How do CDI-derived intermediates compare to other coupling agents in heterocyclic synthesis?

Vergleich Mit ähnlichen Verbindungen

CDI is frequently compared to other coupling agents based on reactivity, by-product formation, cost, and application-specific efficiency. Below is a detailed analysis:

CDI vs. EDC (1-Ethyl-3-(3'-Dimethylaminopropyl)Carbodiimide Hydrochloride) and DCC (Dicyclohexylcarbodiimide)

Reactivity and By-Products :

EDC and DCC are carbodiimide-based reagents commonly used for amide bond formation. However, they generate insoluble urea by-products (e.g., dicyclohexylurea, DCU), which complicate purification . In contrast, CDI produces imidazole and CO₂, which are water-soluble and easily removed .Cost and Handling :

CDI is cost-effective and commercially available at scale, whereas DCC requires additional steps to remove DCU, increasing labor and material costs .

CDI vs. Thiocarbonyldiimidazole

- Functionality :

Thiocarbonyldiimidazole, a sulfur analog of CDI, is used to synthesize thioureas instead of ureas . For instance, in the preparation of benzothiazolyl thioureas, it replaced CDI to introduce sulfur into the final product .

CDI vs. Phosgene and Triphosgene

- Safety and Sustainability :

Phosgene and triphosgene are highly toxic and moisture-sensitive, posing significant safety risks. CDI serves as a green alternative for synthesizing ureas and carbamates, with reactions achievable in aqueous or organic solvents .

CDI vs. EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline)

- Mechanism :

EEDQ activates carboxylic acids via mixed carbonic anhydrides, whereas CDI directly forms imidazolides for nucleophilic attack . - By-Products: EEDQ releases ethanol and CO₂, but its quinoline by-products may require additional purification. CDI’s imidazole by-product is simpler to manage .

CDI vs. Di-2-Pyridyl Carbonate (2-DPC)

- Efficiency in Carbonate Formation :

CDI and 2-DPC were compared in cyclic carbonate synthesis. CDI achieved 83–85% yields with 1,2-propanediol and 1-phenyl-1,2-ethanediol but performed poorly (39–49% yields) with ethylene glycol and 1,3-butanediol due to competing side reactions . This highlights the substrate-dependent efficiency of CDI compared to 2-DPC.

Data Table: Key Properties of CDI and Comparable Reagents

| Compound | Reactivity | By-Products | Cost | Applications |

|---|---|---|---|---|

| CDI | High (amines, alcohols, acids) | Imidazole, CO₂ | Low | Peptides, ureas, carbamates, drug synthesis |

| EDC/DCC | Moderate (carboxylic acids) | Insoluble ureas (e.g., DCU) | Moderate-High | Small-scale amide coupling |

| Thiocarbonyldiimidazole | High (thiols, amines) | Imidazole, COS/CS₂ | Moderate | Thioureas, sulfur-containing compounds |

| Phosgene/Triphosgene | Very high (versatile) | HCl, COCl₂ (toxic) | Low (but hazardous) | Industrial carbonylations |

| EEDQ | Moderate (carboxylic acids) | Ethanol, quinoline | Moderate | Peptide synthesis |

Vorbereitungsmethoden

Phosgene-Mediated Synthesis

Triphosgene Adaptation

To mitigate phosgene’s toxicity, industrial protocols often substitute phosgene with triphosgene (bis(trichloromethyl) carbonate). A patent-derived method details:

- Dissolving 0.04 mol triphosgene in dichloromethane (DCM).

- Adding N-trimethylsilazole (0.28 mol) dropwise at 26°C under nitrogen.

- Filtering and vacuum-drying at 72°C to obtain CDI as a powder.

Advantages:

- Safety: Triphosgene is solid at room temperature, reducing inhalation risks.

- Efficiency: 30-minute reaction time with 90.5% yield.

Limitations:

- Requires rigorous moisture control to prevent DCM hydrolysis.

- Generates chlorinated byproducts requiring specialized disposal.

Silicon-Mediated Routes

Trimethylsilylimidazole Method

An alternative approach uses 1-(trimethylsilyl)imidazole to avoid gaseous phosgene. The reaction produces volatile trimethylsilyl chloride (TMSCl), simplifying purification:

Procedure:

- Trimethylsilylimidazole reacts with phosgene in anhydrous toluene.

- TMSCl is removed via distillation, leaving CDI in high purity.

Performance Metrics:

Applications:

Preferred for small-scale syntheses requiring ultra-high purity, such as pharmaceutical intermediates.

Industrial-Scale Production

Continuous Flow Systems

Modern facilities employ continuous flow reactors to enhance safety and consistency. Key features include:

- In-line Monitoring: FTIR sensors track phosgene consumption, minimizing excess reagent.

- Automated Quenching: Immediate neutralization of residual phosgene with NaOH solutions.

Case Study:

A 2023 pilot plant achieved 92% yield using THF as the solvent and a residence time of 15 minutes.

Purification and Quality Control

Crystallization Techniques

Crude CDI is recrystallized from hot ethyl acetate or acetonitrile to remove imidazolium chloride impurities.

Purity Assessment:

- Hydrolysis Test: Hydrolyzing 1 g CDI in water should release 0.27 L CO₂ at STP, confirming >98% purity.

- Chromatography: HPLC with UV detection (λ = 210 nm) resolves CDI from imidazole derivatives.

Specifications (Commercial Grades):

| Parameter | Value | Source |

|---|---|---|

| Assay (GC) | ≥97% | |

| Melting Point | 116–120°C | |

| Solubility | 50 g/L in DMF |

Emerging Methodologies

Mechanochemical Synthesis

A 2015 study demonstrated solvent-free CDI synthesis using ball milling:

- Imidazole and triphosgene are milled for 2 hours.

- Yields reach 78%, with reduced energy consumption vs. traditional methods.

Challenges:

- Limited scalability due to equipment constraints.

- Higher impurity levels (≈5% imidazole).

Eigenschaften

IUPAC Name |

di(imidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c12-7(10-3-1-8-5-10)11-4-2-9-6-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKFTWBEEFSNDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9038761 | |

| Record name | 1,1'-Carbonylbis(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | N,N'-Carbonyldiimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

530-62-1 | |

| Record name | 1,1′-Carbonyldiimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Carbonyldiimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Carbonyldiimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, di-1H-imidazol-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Carbonylbis(1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9038761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-carbonylbis-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-CARBONYLDIIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A10X1FSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.